molecular formula C25H30N4O4 B11679586 N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide

N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide

Cat. No.: B11679586
M. Wt: 450.5 g/mol
InChI Key: MUWPHPBCVQSFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an indole core, an azepane ring, and a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide typically involves multiple steps. One common method includes the condensation of an indole derivative with an azepane-containing aldehyde, followed by the reaction with a hydrazide derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like glacial acetic acid to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and azepane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxylated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-1-(1-Azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide
  • N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide

Uniqueness

N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide stands out due to its unique combination of structural features, including the azepane ring and the dimethoxyphenyl group

Properties

Molecular Formula

C25H30N4O4

Molecular Weight

450.5 g/mol

IUPAC Name

N-[1-(azepan-1-ylmethyl)-2-hydroxyindol-3-yl]imino-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C25H30N4O4/c1-32-21-12-11-18(15-22(21)33-2)16-23(30)26-27-24-19-9-5-6-10-20(19)29(25(24)31)17-28-13-7-3-4-8-14-28/h5-6,9-12,15,31H,3-4,7-8,13-14,16-17H2,1-2H3

InChI Key

MUWPHPBCVQSFLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCCCCC4)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.